molecular formula C13H8ClFO2 B6340824 4-Chloro-2-(3-fluorophenyl)benzoic acid CAS No. 1214367-45-9

4-Chloro-2-(3-fluorophenyl)benzoic acid

Cat. No.: B6340824
CAS No.: 1214367-45-9
M. Wt: 250.65 g/mol
InChI Key: GZJOICBDZNAQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(3-fluorophenyl)benzoic acid is a halogenated benzoic acid derivative characterized by a chlorine substituent at the 4-position and a 3-fluorophenyl group at the 2-position of the benzene ring.

Properties

IUPAC Name

4-chloro-2-(3-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-9-4-5-11(13(16)17)12(7-9)8-2-1-3-10(15)6-8/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJOICBDZNAQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673457
Record name 5-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214367-45-9
Record name 5-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-fluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of intermediates, purification, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-fluorophenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form different derivatives or reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent can facilitate substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different carboxylic acid derivatives or alcohols.

Scientific Research Applications

4-Chloro-2-(3-fluorophenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-fluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can result in the modulation of biological processes, making it useful in drug development and other applications .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs of 4-chloro-2-(3-fluorophenyl)benzoic acid, their substituents, and biological activities:

Compound Name (Abbreviation) Substituents/Modifications Biological Activity/Application Key Findings References
4-Chloro-2-(2-chlorophenoxy)acetamido benzoic acid (CBA) 2-chlorophenoxy group at 2-position TRPM4-specific inhibitor No off-target effects on TRP family channels or other ion channels .
4-Chloro-2-(1-naphthyloxyacetamido) benzoic acid (NBA) 1-naphthyloxy group at 2-position TRPM4 inhibitor Used in cryo-EM studies; inhibitory efficacy validated via patch-clamp .
4-Chloro-2-(4-chloro-2-methylphenoxy)propanamido benzoic acid (LBA) 4-chloro-2-methylphenoxy group at 2-position TRPM4 inhibitor Improved specificity over older inhibitors like flufenamic acid .
This compound (Target) 3-fluorophenyl group at 2-position Hypothesized TRPM4 inhibitor (based on analogs) Fluorine may enhance binding via electronegativity or steric effects.
5-Iodo-2-(2,4-difluoro-benzoylamino)benzoic acid Iodo and difluorobenzoyl groups Unknown (synthesized for structural diversity) Demonstrates substituent versatility in benzoic acid derivatives .

Selectivity and Pharmacological Profiles

  • CBA: No activity against TRPM5, TRPM7, or voltage-gated K⁺ channels, unlike flufenamic acid .
  • LBA: Retains TRPM4 specificity but with enhanced potency due to the 4-chloro-2-methylphenoxy group .
  • Target Compound : The 3-fluorophenyl group may reduce off-target interactions compared to bulkier substituents (e.g., naphthyloxy), though empirical data is needed .

Physicochemical Properties

  • Acidity : Electron-withdrawing groups (e.g., -Cl, -CF₃) lower pKa values, increasing solubility in physiological pH environments. The 3-fluorophenyl group may balance acidity and lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.